molecular formula C13H21N5O7S B611936 Zidebactam CAS No. 1436861-97-0

Zidebactam

Cat. No.: B611936
CAS No.: 1436861-97-0
M. Wt: 391.40 g/mol
InChI Key: YCZPXRQPDCXTIO-BBBLOLIVSA-N
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Description

Zidebactam is a novel non-β-lactam bicyclo-acyl hydrazide antibiotic developed by Wockhardt. It is known for its dual mechanism of action, which includes binding to penicillin-binding protein 2 and inhibiting β-lactamase enzymes. This compound is particularly effective against Gram-negative bacteria, making it a promising candidate for treating resistant infections .

Mechanism of Action

Target of Action

Zidebactam, also known as WCK5107, is a novel non-β-lactam bicyclo-acyl hydrazide . Its primary targets are the penicillin-binding protein 2 (PBP2) in Gram-negative bacteria and β-lactamase enzymes . PBP2 plays a crucial role in bacterial cell wall synthesis, and β-lactamase enzymes are responsible for antibiotic resistance in bacteria by breaking down β-lactam antibiotics.

Mode of Action

This compound exhibits a dual mechanism of action. It binds to PBP2 with high affinity, disrupting the process of cell wall synthesis in Gram-negative bacteria . Simultaneously, it acts as a potent β-lactamase inhibitor . This dual action enhances the effectiveness of β-lactam antibiotics, such as cefepime, against resistant bacterial strains .

Biochemical Pathways

The binding of this compound to PBP2 inhibits the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis . This leads to cell wall instability and eventually bacterial cell death. By inhibiting β-lactamase enzymes, this compound prevents the degradation of β-lactam antibiotics, ensuring their antibacterial activity is preserved .

Pharmacokinetics

This compound’s pharmacokinetic properties have been studied in healthy subjects. The exposure of this compound increased in a dose-proportional manner, and the elimination half-life ranged from 1.84 to 2.39 hours . More than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post-dose . These properties contribute to its bioavailability and efficacy.

Result of Action

The combined action of this compound and cefepime (WCK 5222) has shown potent in vitro activity against Enterobacterales and Pseudomonas aeruginosa producing various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs . This makes it a promising therapeutic option for infections caused by multidrug-resistant Gram-negative pathogens .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can impact the efficacy of this compound. The combination of this compound with β-lactam antibiotics can overcome this challenge

Biochemical Analysis

Biochemical Properties

Zidebactam exhibits a dual mechanism of action involving selective and high-affinity binding to Gram-negative penicillin-binding protein 2 (PBP2) and β-lactamase inhibition . It is known to inhibit class A, C, and D β-lactamases . The compound is covalently attached to S294, and active residues of PBP interact with diacylhydrazide .

Cellular Effects

This compound, in combination with cefepime, has shown potent in vitro activity against various clinically relevant β-lactamases, including ESBLs, KPCs, AmpC, and MBLs for which limited treatment options are currently available . It has been found to be generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PBP2 and β-lactamase inhibition . This dual mechanism enhances the bactericidal activity of β-lactams against a broad spectrum of Gram-negative pathogens expressing diverse carbapenem-impacting resistance mechanisms .

Temporal Effects in Laboratory Settings

In single ascending dose cohorts, the exposure of this compound increased in a dose-proportional manner, and more than 80% of the administered dose of this compound was excreted as unchanged drug within 0 to 6 hours post dose .

Dosage Effects in Animal Models

In animal models, this compound, in combination with cefepime, has shown potent activities against Enterobacteriaceae and Pseudomonas aeruginosa producing various clinically relevant β-lactamases

Metabolic Pathways

It is known that this compound inhibits β-lactamases, which are enzymes that break down β-lactam antibiotics, thereby preventing the bacteria from developing resistance to these antibiotics .

Transport and Distribution

It is known that this compound is administered intravenously , suggesting that it is distributed throughout the body via the bloodstream.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with penicillin-binding proteins and β-lactamases, which are typically located in the periplasmic space of Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zidebactam involves a convergent strategy that includes the coupling of the sodium salt of diazabicyclooctane carboxylic acid with Boc-®-(-)-ethyl nipecotate hydrazide. The process involves several chemical transformations, including stereoselective synthesis and chiral resolution. The empirical formula of this compound is C13H21N5O7S.2H2O .

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures the production of chirally pure this compound with high yield and purity. The stable sodium salt form of the compound is prepared to enhance its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Zidebactam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. It is particularly sensitive to acidic, basic, and oxidative conditions, leading to the formation of degradation products .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products and impurities, which are identified and quantified using advanced chromatographic techniques .

Scientific Research Applications

Zidebactam has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPXRQPDCXTIO-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436861-97-0
Record name Zidebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIDEBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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